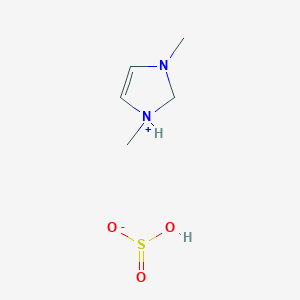
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfite is a chemical compound with a unique structure that includes an imidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique properties make it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfite typically involves the reaction of 1,3-dimethylimidazole with hydrogen sulfite. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The use of advanced technologies and equipment ensures the high purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce various imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfite has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfite involves its interaction with specific molecular targets. The imidazole ring plays a crucial role in binding to enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-2,3-dihydro-1H-imidazole: A closely related compound with similar structural features.
1,3-Dimethyl-1H-imidazol-3-ium-2-yl trihydroborate: Another compound with an imidazole ring, used in different applications.
Uniqueness
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfite stands out due to its unique combination of properties, including its reactivity and stability. Its ability to undergo various chemical reactions and its diverse applications make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
919788-73-1 |
|---|---|
Molekularformel |
C5H12N2O3S |
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
1,3-dimethyl-1,2-dihydroimidazol-1-ium;hydrogen sulfite |
InChI |
InChI=1S/C5H10N2.H2O3S/c1-6-3-4-7(2)5-6;1-4(2)3/h3-4H,5H2,1-2H3;(H2,1,2,3) |
InChI-Schlüssel |
ZPRSWDISIWXHOT-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+]1CN(C=C1)C.OS(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide](/img/structure/B14181332.png)


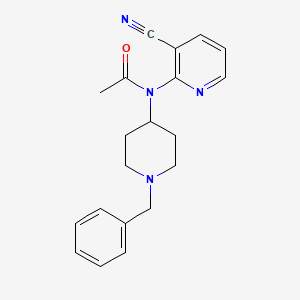
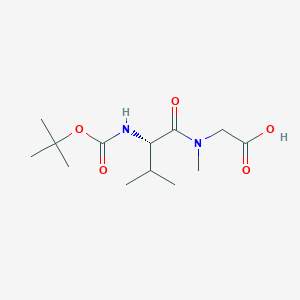
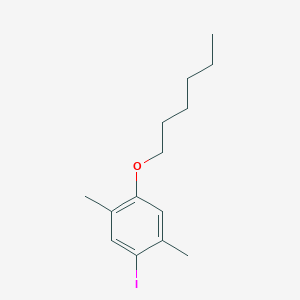
![lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate](/img/structure/B14181376.png)
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate](/img/structure/B14181386.png)
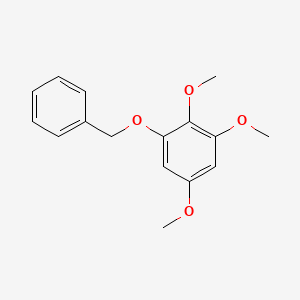
![1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14181395.png)
![2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B14181402.png)
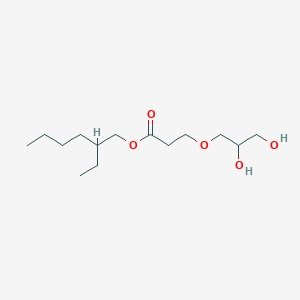
![2-{4-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14181404.png)
